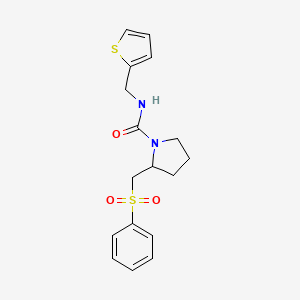
2-((phenylsulfonyl)methyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((phenylsulfonyl)methyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((phenylsulfonyl)methyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a novel pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a phenylsulfonyl group and a thiophen-2-ylmethyl moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. Research indicates that derivatives with similar structures exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds containing thiophene rings have been shown to possess potent antibacterial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies suggest that similar pyrrolidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is critical in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Research indicates that compounds with a pyrrolidine core exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, the structure of this compound may allow it to interact with specific molecular targets involved in cancer progression.
| Study | Findings |
|---|---|
| In vitro studies on pyrrolidine derivatives | Induced apoptosis in cancer cell lines (A549, MCF-7) |
| Docking studies | Strong binding affinity with cancer-related proteins |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may act through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and inflammation.
- Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways and cancer cell proliferation.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, which can mitigate oxidative damage in cells.
Case Studies
Several case studies have focused on the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated the effectiveness of thiophene-containing compounds against resistant bacterial strains, demonstrating significant antibacterial activity comparable to standard antibiotics.
- Cancer Cell Line Studies : Another investigation assessed the effects of pyrrolidine derivatives on cancer cell lines, revealing that certain substitutions enhance cytotoxicity and apoptosis induction.
Propiedades
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-12-15-7-5-11-23-15)19-10-4-6-14(19)13-24(21,22)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPPBKOXXABYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2=CC=CS2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













